Tonapofylline

Description

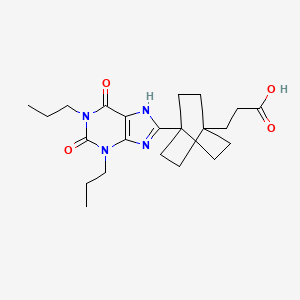

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-3-13-25-17-16(18(29)26(14-4-2)20(25)30)23-19(24-17)22-10-7-21(8-11-22,9-12-22)6-5-15(27)28/h3-14H2,1-2H3,(H,23,24)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTVVWUOTJRXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CCC(CC3)(CC4)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187611 | |

| Record name | Tonapofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340021-17-2 | |

| Record name | Tonapofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340021-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tonapofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340021172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonapofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tonapofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TONAPOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNU4U44T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tonapofylline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tonapofylline

This compound is a xanthine derivative that was investigated for its potential therapeutic benefits in patients with heart failure and renal insufficiency.[3] The rationale for its development stems from the understanding that adenosine, acting on A1 receptors in the kidneys, can lead to undesirable effects in heart failure, such as reduced glomerular filtration rate (GFR) and increased sodium retention.[3] By competitively inhibiting the adenosine A1 receptor, this compound was designed to counteract these effects, promoting diuresis and natriuresis while preserving renal function.

Molecular Target: Adenosine A1 Receptor

The primary molecular target of this compound is the adenosine A1 receptor, a G-protein coupled receptor (GPCR).

Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A1 receptor. Quantitative data on its binding affinity and selectivity are summarized in the table below.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 7.4 nM | Adenosine A1 | Human | |

| Selectivity vs. A2A | 915-fold | Adenosine A2A | Human | |

| Selectivity vs. A2B | 12-fold | Adenosine A2B | Human |

Table 1: Binding Affinity and Selectivity of this compound.

Mechanism of Action

Renal Physiology and the Role of Adenosine A1 Receptors

In the kidney, adenosine A1 receptors are expressed in the afferent arterioles, proximal tubules, and juxtaglomerular apparatus. Activation of these receptors by endogenous adenosine leads to:

-

Afferent Arteriolar Vasoconstriction: This reduces renal blood flow and glomerular filtration rate (GFR).

-

Increased Sodium Reabsorption: This occurs in the proximal tubule, contributing to fluid retention.

-

Enhanced Tubuloglomerular Feedback: This is a regulatory mechanism that further reduces GFR in response to increased sodium chloride delivery to the macula densa.

This compound's Antagonistic Action and Downstream Effects

As a competitive antagonist, this compound blocks the binding of adenosine to the A1 receptor, thereby inhibiting its downstream signaling. This action is expected to result in the following physiological effects in the kidney:

-

Dilation of the Afferent Arteriole: Leading to increased renal blood flow and preservation or improvement of GFR.

-

Decreased Sodium Reabsorption: Promoting natriuresis (excretion of sodium) and diuresis (excretion of water).

-

Attenuation of Tubuloglomerular Feedback: Further contributing to the maintenance of GFR.

Signaling Pathway

The adenosine A1 receptor is coupled to inhibitory G-proteins (Gi/o). While the complete signaling cascade modulated by this compound is not fully elucidated in all cell types, the generally accepted pathway in the context of its renal effects involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. However, some studies suggest the involvement of phospholipase C (PLC) and protein kinase C (PKC) pathways.

Caption: Adenosine A1 Receptor Signaling Pathway in the Kidney.

Potential Off-Target Effects: Phosphodiesterase Inhibition

This compound belongs to the xanthine class of compounds, and many xanthines are known to be non-selective phosphodiesterase (PDE) inhibitors. PDE inhibition leads to an increase in intracellular cAMP and/or cGMP, which can have various physiological effects. However, there is no definitive published evidence to confirm or deny that this compound possesses PDE inhibitory activity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not exhaustively available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

Caption: Generalized Radioligand Binding Assay Workflow.

Key Steps:

-

Membrane Preparation: Isolation of cell membranes containing the adenosine A1 receptor.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay (cAMP Accumulation Assay)

This assay would determine the functional potency of this compound as an antagonist.

Caption: Generalized cAMP Functional Assay Workflow.

Key Steps:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the adenosine A1 receptor.

-

Pre-incubation: Cells are treated with various concentrations of this compound.

-

Stimulation: An A1 receptor agonist is added to stimulate the receptor and inhibit adenylyl cyclase, leading to a decrease in cAMP production. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP is measured using a variety of available techniques.

-

Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined. Note: A specific IC50 value for this compound from such an assay is not publicly available.

Clinical Trials

This compound has been evaluated in clinical trials for the treatment of heart failure and renal insufficiency.

Phase II Study: NCT00745316

A key clinical trial for this compound was a Phase II study registered as NCT00745316.

| Trial Identifier | Title | Status | Phase | Conditions | Intervention |

| NCT00745316 | Oral this compound (BG9928) in Patients With Heart Failure and Renal Insufficiency | Terminated | Phase 2 | Heart Failure, Renal Insufficiency | This compound, Placebo |

Table 2: Overview of the NCT00745316 Clinical Trial.

Primary Objective: To assess the safety and tolerability of this compound in patients with heart failure and renal insufficiency.

Secondary Objectives: To explore the effects on disease-related quality of life, exercise capacity, and renal function.

Results: The detailed quantitative results of this clinical trial have not been widely published in peer-reviewed literature. Therefore, a comprehensive summary of the efficacy and safety outcomes is not available.

Conclusion

This compound is a selective adenosine A1 receptor antagonist with a well-defined molecular target and a clear rationale for its use in heart failure. Its mechanism of action is centered on the blockade of adenosine-mediated vasoconstriction and sodium reabsorption in the kidney, leading to diuretic and natriuretic effects with potential renal-protective properties. While preclinical data establish its high binding affinity for the A1 receptor, a lack of publicly available functional potency data and detailed clinical trial results limits a complete understanding of its therapeutic potential and the reasons for its discontinuation in development. Further research into selective adenosine A1 receptor antagonists may still hold promise for the management of cardiorenal syndromes.

References

Tonapofylline (BG-9928): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A1 receptor that was developed as a potential therapeutic agent for acute heart failure. As a xanthine derivative, its mechanism of action is centered on promoting diuresis and natriuresis while aiming to preserve renal function, a critical challenge in the management of heart failure. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its medicinal chemistry, pharmacology, preclinical and clinical findings. It includes a summary of quantitative data in structured tables, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows. Although this compound showed promise in early clinical trials, it was ultimately not approved for medical use. This document serves as a scientific resource on its development journey and pharmacological profile.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A common complication and contributor to the pathophysiology of heart failure is renal dysfunction, often exacerbated by standard diuretic therapies. This interplay, known as the cardiorenal syndrome, presents a significant therapeutic challenge.

This compound (BG-9928) emerged as a potential solution to uncouple diuresis from worsening renal function. By selectively blocking the adenosine A1 receptor, this compound was designed to counteract the renal vasoconstriction and sodium retention mediated by adenosine in the kidneys, thereby promoting urine and sodium excretion without compromising the glomerular filtration rate (GFR).[1][2] This document provides an in-depth technical guide to the discovery and development of this compound.

Medicinal Chemistry and Synthesis

This compound is a xanthine derivative with the chemical name 3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid.[3] Its structure is characterized by a central xanthine core, substituted at the 8-position with a bicyclo[2.2.2]octane moiety. This structural feature is crucial for its high affinity and selectivity for the adenosine A1 receptor.

The synthesis of the 8-bicyclo[2.2.2]octylxanthine scaffold, the core of this compound, involves a multi-step process. A general synthetic scheme is outlined below. The process begins with the creation of a substituted uracil derivative, which is then cyclized to form the xanthine ring. The bicyclo[2.2.2]octane group is subsequently introduced at the C8 position.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the adenosine A1 receptor.[3] Adenosine, acting through A1 receptors in the kidney, causes constriction of the afferent arteriole and enhances sodium reabsorption in the proximal tubule.[4] By blocking these receptors, this compound inhibits these effects, leading to increased renal blood flow, a preserved or enhanced glomerular filtration rate (GFR), and increased sodium and water excretion (natriuresis and diuresis).

Pharmacodynamics

Preclinical and clinical studies have demonstrated that this compound administration leads to a dose-dependent increase in urine output and sodium excretion. A key finding from these studies is that this diuretic and natriuretic effect is not accompanied by a significant increase in potassium excretion (kaliuresis) or a decrease in GFR, which are common side effects of loop diuretics.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with heart failure have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Species | Study Population | Reference |

| Binding Affinity (Ki) | ||||

| Human Adenosine A1 Receptor | 7.4 nM | Human | In vitro | |

| Human Adenosine A2A Receptor | >6780 nM (915-fold selectivity vs A1) | Human | In vitro | |

| Human Adenosine A2B Receptor | 89 nM (12-fold selectivity vs A1) | Human | In vitro | |

| Pharmacokinetics | ||||

| Oral Bioavailability | 81.2% | Human | Healthy Subjects | |

| Tmax (Time to Peak Concentration) | Within 3 hours | Human | Healthy Subjects | |

| Terminal Half-life (t½) | 11.2 - 24.2 hours | Human | Healthy Subjects | |

| Total Clearance | 64.8 mL/h/kg | Human | Healthy Subjects | |

| Volume of Distribution (Vd) | 756 mL/kg | Human | Healthy Subjects |

Preclinical Development

Preclinical studies in various animal models were conducted to assess the efficacy and safety of this compound. In a rat model of cisplatin-induced acute kidney injury, this compound demonstrated a protective effect. Administration of this compound resulted in sustained reductions in serum creatinine and blood urea nitrogen (BUN) levels, improved body weight recovery, and attenuated kidney pathology scores. These findings suggested that by blocking adenosine A1 receptors, this compound could mitigate the renal vasoconstriction and decreased glomerular filtration associated with nephrotoxic agents.

Clinical Development

This compound progressed through to Phase III clinical trials for the treatment of acute heart failure. The clinical development program aimed to evaluate its safety, tolerability, and efficacy in improving diuresis and preserving renal function in patients with heart failure.

Phase I and II Clinical Trials

Early-phase clinical trials in healthy volunteers and patients with stable heart failure established the pharmacokinetic profile of this compound and provided initial evidence of its pharmacodynamic effects. A notable placebo-controlled, dose-escalation study in 50 patients with heart failure demonstrated that oral doses of this compound (ranging from 3 to 225 mg/day) for 10 days were well-tolerated. The study found that this compound increased sodium excretion and reduced body weight compared to placebo, without causing significant potassium loss or a decline in creatinine clearance.

The POSEIDON Trial (NCT00745316)

The POSEIDON (Oral this compound [BG9928] in Patients With Heart Failure and Renal Insufficiency) trial was a key study in the later-stage development of this compound. This study was designed to assess the safety and tolerability of different doses of oral this compound in patients with heart failure and renal insufficiency. The study also aimed to explore its effects on quality of life, exercise capacity, and renal function. While the trial was initiated, detailed results have not been widely published in peer-reviewed literature, and the drug's development was ultimately discontinued.

| Clinical Trial | Phase | Status | Primary Objective | Key Inclusion Criteria | Key Exclusion Criteria |

| POSEIDON (NCT00745316) | Phase II | Terminated | To determine the safety and tolerability of different doses of this compound. | Diagnosis of heart failure, NYHA Class II-IV, eGFR between 20 and 70 mL/min/1.73m². | History of seizure, stroke, recent myocardial infarction, severe valvular disease. |

| Dose-Escalation Study (Greenberg et al., 2007) | Phase II | Completed | To assess the pharmacokinetics and clinical effects of oral BG9928. | Stable heart failure, on standard therapy including ACE inhibitors or ARBs and diuretics. | Not specified in abstract. |

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

The binding affinity of this compound for the adenosine A1 receptor was determined using a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human adenosine A1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled adenosine A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Measurement of Glomerular Filtration Rate (GFR) and Natriuresis in Rats

The effect of this compound on GFR and sodium excretion can be assessed in anesthetized rats.

Protocol:

-

Animal Preparation: Rats are anesthetized, and catheters are placed in the carotid artery (for blood sampling), jugular vein (for infusions), and bladder (for urine collection).

-

Inulin Infusion: A continuous intravenous infusion of inulin, a substance that is freely filtered by the glomeruli but not reabsorbed or secreted by the tubules, is initiated to allow for the measurement of GFR.

-

Baseline Measurements: After an equilibration period, baseline urine and blood samples are collected to determine the baseline GFR and sodium excretion rate.

-

Drug Administration: this compound or vehicle is administered intravenously or orally.

-

Post-Dose Measurements: Urine and blood samples are collected at timed intervals after drug administration.

-

Sample Analysis: Urine volume is measured, and urine and plasma samples are analyzed for inulin and sodium concentrations.

-

Calculations:

-

GFR is calculated as (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

-

Sodium Excretion Rate is calculated as Urine Sodium Concentration × Urine Flow Rate.

-

Conclusion

This compound (BG-9928) represents a targeted therapeutic approach to address the significant clinical challenge of cardiorenal syndrome in heart failure. Its development was based on a strong pharmacological rationale: selective adenosine A1 receptor antagonism to promote diuresis and natriuresis while preserving renal function. Preclinical and early clinical studies provided promising results, demonstrating the desired renal effects without the adverse effects commonly associated with conventional diuretics. However, the ultimate discontinuation of its clinical development highlights the complexities and challenges of bringing a novel cardiovascular drug to market. The extensive research conducted on this compound has nonetheless contributed valuable knowledge to the understanding of adenosine receptor pharmacology in the context of heart failure and renal dysfunction, and it remains a valuable tool for ongoing research in this field.

References

Pharmacological Profile of Tonapofylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor, investigated for the management of acute heart failure. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity and selectivity, pharmacokinetics, and pharmacodynamics. Detailed experimental methodologies for key preclinical assays and a summary of its clinical development are presented. Signaling pathways and experimental workflows are illustrated using diagrammatic representations to facilitate a deeper understanding of its biological activity and evaluation process. Although showing promise in early clinical trials, this compound's development was discontinued before it reached the market.[1]

Introduction

This compound is a xanthine derivative that acts as a competitive antagonist at adenosine A₁ receptors.[2] It was developed to address the cardiorenal challenges in heart failure, specifically to induce natriuresis and diuresis without compromising the glomerular filtration rate (GFR).[3][4] In heart failure, elevated adenosine levels contribute to renal dysfunction by constricting the afferent arteriole and increasing sodium reabsorption in the proximal tubule. By blocking the A₁ receptor, this compound was designed to counteract these effects. The drug progressed to Phase III clinical trials but was ultimately not approved for clinical use.[1]

Mechanism of Action

This compound selectively blocks the adenosine A₁ receptor, a G-protein coupled receptor (GPCR). In the kidney, stimulation of A₁ receptors by endogenous adenosine leads to a reduction in GFR through tubuloglomerular feedback and an increase in sodium reabsorption in the proximal tubules. By antagonizing this receptor, this compound promotes natriuresis and diuresis, and may help preserve GFR in patients with heart failure. The activity of this compound as a phosphodiesterase inhibitor, a common characteristic of xanthine derivatives, has not been extensively tested.

Renal Signaling Pathway

The primary mechanism of this compound's action in the kidney involves the modulation of two key processes: tubuloglomerular feedback and proximal tubule sodium reabsorption.

Cardiac Signaling Pathway

In cardiomyocytes, adenosine A₁ receptor activation is coupled to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This has a negative chronotropic and inotropic effect. This compound, by blocking these receptors, would be expected to oppose these effects.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A₁ receptor with significant selectivity over other adenosine receptor subtypes.

| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₁ |

| Human Adenosine A₁ | 7.4 | - |

| Human Adenosine A₂ₐ | >6780 | 915-fold |

| Human Adenosine A₂ₑ | 89 | 12-fold |

| Human Adenosine A₃ | - | - |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human subjects.

| Parameter | Value |

| Bioavailability (Oral) | 81.2% (90% CI: 70.6% - 93.5%) |

| Time to Peak Concentration (Tₘₐₓ) | Within 3 hours |

| Volume of Distribution (Vd) | 756 mL/kg (following IV administration) |

| Total Clearance (CL) | 64.8 mL/h/kg (following IV administration) |

| Terminal Half-life (t₁/₂) | 11.2 - 24.2 hours |

Effects of Gender and Food:

-

Female subjects showed significantly higher Cₘₐₓ and AUC compared to male subjects.

-

Food decreased Cₘₐₓ by approximately 39% but did not significantly affect the overall exposure (AUC).

Special Populations:

-

Severe Renal Impairment: The pharmacokinetics of this compound were not significantly different in subjects with severe renal impairment compared to healthy subjects.

-

Elderly: The pharmacokinetic profile in elderly subjects with normal renal function for their age was similar to that in healthy younger subjects.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are related to its renal actions. In clinical studies, this compound has been shown to increase sodium excretion (natriuresis) and urine output (diuresis). A key characteristic of its action is the promotion of these effects with little accompanying potassium excretion (kaliuresis) and without a significant change in renal function.

Clinical Trials

This compound underwent several clinical trials to evaluate its safety and efficacy in patients with heart failure.

-

POSEIDON (NCT00745316): A Phase II, randomized, double-blind, placebo-controlled study to assess the safety and tolerability of oral this compound in patients with heart failure and renal insufficiency. The primary purpose was to evaluate safety and tolerability, with secondary explorations of quality-of-life, exercise capacity, and renal function. Detailed quantitative results from this trial regarding its effects on urine output and sodium excretion are not publicly available.

-

TRIDENT-1 (NCT00709865): A Phase III, randomized, double-blind, placebo-controlled study to assess the safety and tolerability of intravenous this compound in subjects with acute decompensated heart failure and renal insufficiency. The primary purpose was to assess the safety and tolerability of intravenous this compound when added to standard therapy. Similar to the POSEIDON trial, specific quantitative outcomes on renal function from this study are not readily found in public databases.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Materials and Reagents:

-

Cell membranes expressing the adenosine A₁ receptor.

-

Radioligand, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

-

Unlabeled this compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Model of Heart Failure (General Protocol)

Animal models are used to evaluate the efficacy of new therapeutic agents for heart failure. A common method is the creation of a chronic ischemic heart failure model in canines.

Procedure:

-

Induction of Heart Failure: In a canine model, heart failure can be induced by methods such as rapid ventricular pacing or coronary artery ligation to create myocardial ischemia.

-

Confirmation of Heart Failure: The development of heart failure is confirmed by monitoring parameters like left ventricular ejection fraction (LVEF), typically through echocardiography.

-

Treatment Administration: Animals are randomized to receive either this compound or a vehicle control. The drug is administered at a predetermined dose and frequency.

-

Monitoring of Efficacy: Throughout the study, key parameters are monitored, including:

-

Cardiac Function: Hemodynamic measurements such as cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance.

-

Renal Function: Glomerular filtration rate (measured by clearance of a marker like inulin or iohexol), urine output, and urinary sodium and potassium excretion.

-

-

Data Analysis: At the end of the study, the data from the this compound-treated group is compared to the control group to assess the drug's efficacy.

Quantification of this compound in Human Plasma (General LC-MS/MS Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the sensitive and specific quantification of drugs in biological matrices.

Procedure:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for variability.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system with a suitable column (e.g., C18) to separate this compound from other components in the plasma.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the plasma samples is determined by comparing their response to the calibration curve.

Conclusion

This compound is a selective adenosine A₁ receptor antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for clinical development. Its ability to induce natriuresis and diuresis without significantly impairing renal function made it a promising candidate for the treatment of heart failure. Despite progressing to late-stage clinical trials, its development was halted. The detailed quantitative results from these pivotal trials remain largely unavailable in the public domain, limiting a complete understanding of its clinical efficacy and the reasons for its discontinuation. Nevertheless, the pharmacological data gathered on this compound provide valuable insights for the development of future adenosine A₁ receptor antagonists for cardiorenal syndromes.

References

Tonapofylline and its Impact on Renal Sodium Excretion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG9928) is a potent and selective antagonist of the adenosine A1 receptor that has demonstrated significant effects on renal sodium excretion. This technical guide provides an in-depth analysis of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound's natriuretic properties. By competitively blocking adenosine A1 receptors in the kidney, this compound inhibits sodium reabsorption in the proximal tubule, leading to increased urinary sodium excretion (natriuresis) and diuresis. Clinical studies in patients with heart failure have shown that this compound, administered orally or intravenously, produces a dose-dependent increase in sodium excretion without significantly affecting the glomerular filtration rate or causing notable changes in potassium excretion. This unique renal profile makes this compound a subject of interest for conditions characterized by sodium and fluid retention. This document summarizes the available quantitative data, details the methodologies of key experiments, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Sodium and water retention are hallmark features of various pathological conditions, including heart failure and chronic kidney disease. Diuretics are a cornerstone of therapy for managing fluid overload; however, their use can be associated with adverse effects such as electrolyte imbalances and worsening renal function. This compound, a xanthine derivative, represents a targeted therapeutic approach by selectively antagonizing the adenosine A1 receptor, a key regulator of renal sodium handling.[1][2] This document serves as a comprehensive resource on the effects of this compound on renal sodium excretion, intended to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Adenosine A1 Receptor Antagonism in the Kidney

Adenosine, acting through its A1 receptor in the kidneys, plays a crucial role in regulating glomerular filtration and tubular sodium reabsorption.[1][3] Stimulation of the A1 receptor leads to constriction of the afferent arteriole, reducing the glomerular filtration rate (GFR), and enhances sodium reabsorption in the proximal tubule.[1]

This compound exerts its natriuretic effect by competitively blocking these adenosine A1 receptors. This antagonism leads to two primary renal effects:

-

Inhibition of Proximal Tubular Sodium Reabsorption: By blocking A1 receptors in the proximal tubule, this compound directly inhibits sodium reabsorption, leading to an increase in sodium delivery to the distal nephron and subsequent excretion in the urine.

-

Preservation of Glomerular Filtration Rate: By preventing adenosine-mediated afferent arteriole vasoconstriction, this compound helps to maintain GFR, which is particularly beneficial in conditions where renal function may be compromised.

The signaling pathway for adenosine A1 receptor-mediated sodium reabsorption in the proximal tubule is depicted below.

Quantitative Data on Renal Sodium Excretion

Clinical Studies

Clinical trials have evaluated the effects of both oral and intravenous formulations of this compound on renal sodium excretion in patients with heart failure.

Table 1: Effects of Oral this compound (BG9928) on Renal Parameters in Patients with Heart Failure (Greenberg et al., 2007)

| Parameter | Placebo (n=10) | 3 mg (n=10) | 15 mg (n=10) | 75 mg (n=10) | 225 mg (n=10) |

| Change in 24-h Urinary Sodium Excretion (mmol) - Day 1 | - | - | - | - | - |

| p-value for linear trend | - | - | - | - | 0.04 |

| Change in Body Weight (kg) - End of Study | +0.3 | - | -0.6 | -0.7 | -0.5 |

| Creatinine Clearance | Unchanged | Unchanged | Unchanged | Unchanged | Unchanged |

| Potassium Excretion | Little change | Little change | Little change | Little change | Little change |

Specific values for the change in 24-hour urinary sodium excretion were not provided in the abstract but a significant linear dose-response trend was observed on day 1.

Table 2: Effects of Intravenous this compound (BG9928) on Renal Parameters in Patients with Congestive Heart Failure (Gottlieb et al., 2011)

| Parameter | Placebo | 0.03 mg/kg | 0.3 mg/kg | 1.0 mg/kg | 3.0 mg/kg |

| Change in Urinary Sodium Excretion (8-h post-dose) | Lower | Greater | Greater | Greater | - |

| Change in Body Weight (kg) | +0.3 | -0.8 | -1.1 | - | - |

| Creatinine Clearance | Unchanged | Unchanged | Unchanged | Unchanged | - |

*p < 0.05 vs. placebo. The 3.0 mg/kg dose was discontinued due to a seizure in one patient.

Preclinical Studies

A study in a rat model of cisplatin-induced acute kidney injury demonstrated the protective effects of this compound. While specific data on sodium excretion was not the primary focus, the study provides valuable insight into its renal protective mechanisms.

Table 3: Effects of Oral this compound (BG9928) in a Rat Model of Cisplatin-Induced Acute Kidney Injury (Tofovic et al., 2009)

| Treatment Group | Serum Creatinine | Blood Urea Nitrogen (BUN) | Kidney Pathology Scores |

| Cisplatin + Vehicle | Significantly elevated | Significantly elevated | Marked proximal tubular injury |

| Cisplatin + this compound (1 mg/kg b.i.d., days 0-1) | Sustained reductions vs. vehicle | Sustained reductions vs. vehicle | Significant attenuation of injury |

| Cisplatin + this compound (1 mg/kg b.i.d., days 0-6) | Sustained reductions vs. vehicle | Sustained reductions vs. vehicle | Significant attenuation of injury |

Experimental Protocols

Clinical Trial Methodology: Oral Dose-Escalation Study (Greenberg et al., 2007)

-

Study Design: Randomized, double-blind, placebo-controlled, dose-escalation study.

-

Patient Population: 50 patients with stable heart failure and systolic dysfunction receiving standard therapy.

-

Intervention: Patients were randomized to receive oral this compound (3, 15, 75, or 225 mg) or placebo once daily for 10 days.

-

Primary Endpoint: Change in 24-hour urinary sodium excretion.

-

Secondary Endpoints: Changes in potassium excretion, creatinine clearance, and body weight.

-

Urine Collection: 24-hour urine collections were performed for the measurement of sodium, potassium, and creatinine. The protocol for 24-hour urine collection typically involves discarding the first morning void on day 1 and collecting all subsequent urine for the next 24 hours, including the first morning void on day 2. Samples are kept cool during the collection period.

-

Blood Sampling: Blood samples were collected for pharmacokinetic analysis and measurement of serum creatinine.

-

Analysis: Urinary sodium and potassium concentrations were measured using standard laboratory techniques (e.g., ion-selective electrodes). Creatinine clearance was calculated from serum and urine creatinine levels.

Preclinical Study Methodology: Cisplatin-Induced Acute Kidney Injury in Rats (Tofovic et al., 2009)

-

Animal Model: Female Sprague-Dawley rats.

-

Induction of AKI: A single intravenous injection of cisplatin (5.5 mg/kg).

-

Intervention: this compound was administered orally at a dose of 1 mg/kg twice daily for either 2 days (days 0-1) or 7 days (days 0-6), starting immediately before cisplatin administration.

-

Control Groups: A vehicle control group (cisplatin + vehicle) and a positive control group (cisplatin + prednisolone) were included.

-

Endpoints: Serum creatinine and blood urea nitrogen (BUN) were measured from serial blood samples. Kidney tissue was collected for histopathological evaluation.

-

Sample Collection: Blood samples were collected at various time points over the 13-day study period for the analysis of renal function markers.

-

Analysis: Serum creatinine and BUN levels were determined using standard biochemical assays. Kidney tissue sections were stained and scored for pathological changes.

Discussion and Future Directions

The available data consistently demonstrate that this compound induces natriuresis in both preclinical models and in human subjects with heart failure. A key advantage of this compound appears to be its ability to promote sodium and water excretion without compromising the glomerular filtration rate, a common limitation of conventional diuretic therapies. The observed lack of significant kaliuresis is another favorable characteristic.

Further research is warranted to fully elucidate the dose-response relationship of this compound on renal sodium excretion and to explore its efficacy and safety in a broader range of patient populations with fluid overload, including those with advanced chronic kidney disease. The long-term effects of this compound on renal function and cardiovascular outcomes also require investigation in larger, well-controlled clinical trials.

Conclusion

This compound is a selective adenosine A1 receptor antagonist with a clear and potent effect on renal sodium excretion. Its mechanism of action, centered on the inhibition of sodium reabsorption in the proximal tubule while preserving GFR, offers a promising therapeutic strategy for the management of sodium and fluid retention. The quantitative data from clinical and preclinical studies summarized in this whitepaper provide a solid foundation for the continued investigation and development of this compound and other agents in this class.

References

Investigational Uses of Tonapofylline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A₁ receptor that has been the subject of significant investigational research, primarily in the field of cardiorenal therapeutics. Despite demonstrating promising physiological effects in clinical trials, including natriuresis without significant kaliuresis or deterioration of renal function, it was not ultimately approved for widespread medical use.[1] This technical guide provides an in-depth overview of the core investigational uses of this compound, presenting key quantitative data from clinical studies, detailed experimental protocols from preclinical research, and visualizations of the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology and potential applications of adenosine A₁ receptor antagonists.

Core Investigational Area: Heart Failure with Renal Insufficiency

The primary focus of this compound research was its potential as a novel treatment for patients with heart failure (HF), particularly those with concomitant renal impairment.[1][2] The rationale for its use stems from the pathophysiology of cardiorenal syndrome, where increased adenosine levels contribute to renal vasoconstriction and sodium retention.[2] By selectively blocking the adenosine A₁ receptor, this compound was investigated for its ability to promote diuresis and natriuresis while preserving the glomerular filtration rate (GFR).[1]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from published clinical trials of this compound in patients with heart failure.

Table 1: Effects of Oral this compound (BG-9928) on Sodium Excretion and Renal Function in Patients with Heart Failure

| Dose Group | Change in Sodium Excretion (mEq/24h) - Day 10 | Change in Body Weight (kg) - End of Study | Change in Adjusted Creatinine Clearance (mL/min) |

| Placebo | - | +0.3 | No significant change |

| 3 mg | Increased vs. Placebo | - | No significant change |

| 15 mg | Increased vs. Placebo | -0.6 | No significant change |

| 75 mg | Increased vs. Placebo | -0.7 | No significant change |

| 225 mg | Increased vs. Placebo | -0.5 | No significant change |

Data from a randomized, double-blind, placebo-controlled, dose-escalation study in 50 patients with stable heart failure and systolic dysfunction receiving standard therapy for 10 days.

Table 2: Effects of a Single Intravenous Dose of this compound (BG-9928) in Patients with Congestive Heart Failure

| Dose Group | Change in Urinary Sodium Excretion (8-hour post-dose) | Change in Body Weight (kg) | Change in Creatinine Clearance |

| Placebo | Baseline | +0.3 | No significant change |

| 0.03 mg/kg | Increased vs. Placebo | -0.8 | No significant change |

| 0.3 mg/kg | Increased vs. Placebo | -1.1 | No significant change |

| 1.0 mg/kg | Increased vs. Placebo | - | No significant change |

Data from a multicenter, randomized, double-blind, placebo-controlled, dose-escalation study in 33 patients.

Preclinical Investigational Area: Prevention of Acute Kidney Injury

Beyond heart failure, preclinical studies have explored the potential of this compound in preventing acute kidney injury (AKI), specifically drug-induced nephrotoxicity. This line of investigation is based on the role of adenosine in the pathophysiology of certain types of kidney damage.

Experimental Protocol: Cisplatin-Induced Nephrotoxicity in Rats

The following protocol outlines a key preclinical experiment investigating the protective effects of this compound against cisplatin-induced kidney injury.

Objective: To evaluate the efficacy of this compound in ameliorating the nephrotoxic effects of a single dose of cisplatin in a rat model.

Animal Model: Male Wistar rats.

Experimental Groups:

-

Control Group: Received saline vehicle.

-

Cisplatin Group: Received a single intraperitoneal (i.p.) injection of cisplatin (e.g., 6 mg/kg).

-

This compound Treatment Group: Received a single i.p. injection of cisplatin and subsequently treated with this compound (e.g., orally).

Methodology:

-

Induction of Nephrotoxicity: A single dose of cisplatin is administered intraperitoneally to induce kidney injury.

-

This compound Administration: this compound is administered orally at a specified dose and frequency following cisplatin injection.

-

Monitoring and Sample Collection:

-

Body weight is monitored regularly.

-

Blood samples are collected at specified time points to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Urine samples may be collected to measure markers of kidney damage.

-

-

Histopathological Analysis: At the end of the study period (e.g., 6 days post-cisplatin), animals are euthanized, and kidneys are harvested. The kidney tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess the degree of tubular necrosis and other pathological changes.

Outcome Measures:

-

Changes in serum creatinine and BUN levels.

-

Changes in body weight.

-

Histopathological scoring of kidney tissue damage.

Signaling Pathways and Experimental Workflows

Adenosine A₁ Receptor Signaling in the Renal Proximal Tubule

The primary mechanism of this compound's renal effects is the blockade of the adenosine A₁ receptor in the proximal tubule. The following diagram illustrates the signaling cascade initiated by adenosine and the point of intervention by this compound.

Experimental Workflow for Preclinical Evaluation of this compound in AKI

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical model of acute kidney injury.

Conclusion

This compound remains a significant investigational compound that has provided valuable insights into the role of the adenosine A₁ receptor in cardiorenal physiology. The clinical data demonstrate its ability to induce natriuresis and diuresis with a favorable safety profile concerning renal function and potassium balance. Preclinical studies further suggest a potential protective role in acute kidney injury. While this compound did not proceed to market, the wealth of research conducted provides a strong foundation for the continued exploration of adenosine A₁ receptor antagonists as a therapeutic class. This technical guide serves as a repository of this critical information to inform future research and development in this area.

References

- 1. Effects of multiple oral doses of an A1 adenosine antagonist, BG9928, in patients with heart failure: results of a placebo-controlled, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a selective adenosine-1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Tonapofylline in Heart Failure: A Technical Analysis of its Mechanism and Clinical Data

For Immediate Release

This technical guide provides an in-depth analysis of Tonapofylline (BG9928), a selective adenosine A1 receptor antagonist, and its role in the management of heart failure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, a summary of key clinical trial data, and an overview of experimental protocols.

Executive Summary

Heart failure is frequently complicated by renal dysfunction, a condition known as cardiorenal syndrome, which is associated with poor outcomes. Conventional diuretic therapies can exacerbate renal impairment by reducing glomerular filtration rate (GFR). This compound emerged as a therapeutic candidate designed to address this challenge. By selectively blocking the adenosine A1 receptor in the kidneys, this compound promotes natriuresis and diuresis while preserving renal function. This document synthesizes the available preclinical and clinical data to provide a comprehensive technical overview of this compound's potential role in heart failure therapy.

Mechanism of Action: Adenosine A1 Receptor Antagonism

This compound is a potent and selective antagonist of the adenosine A1 receptor, with a binding affinity (Ki) of 7.4 nM for the human receptor.[1] Its therapeutic effect in heart failure is primarily driven by its actions in the kidney.[2]

Under pathophysiological conditions such as heart failure, local adenosine levels in the kidney increase. Activation of adenosine A1 receptors, which are G-protein coupled receptors (GPCRs), has two main detrimental effects:

-

Afferent Arteriole Vasoconstriction: Stimulation of A1 receptors on the renal afferent arterioles leads to vasoconstriction, which reduces renal blood flow and decreases the GFR. This action is mediated through a Gq-coupled pathway that involves phospholipase C (PLC) and protein kinase C (PKC), potentiating the vasoconstrictive effects of norepinephrine and angiotensin II.[3]

-

Increased Sodium Reabsorption: In the proximal tubule, A1 receptor activation enhances the reabsorption of sodium and water, contributing to fluid retention and worsening congestion.[1][3]

By competitively blocking the A1 receptor, this compound inhibits these downstream signals. This leads to vasodilation of the afferent arteriole, thereby maintaining or improving GFR, and a decrease in proximal tubule sodium reabsorption, resulting in natriuresis and diuresis.

Signaling Pathway

The following diagram illustrates the signaling pathway of the adenosine A1 receptor in renal cells and the inhibitory effect of this compound.

Clinical Efficacy and Safety Data

A key clinical investigation of oral this compound was a randomized, double-blind, placebo-controlled, dose-escalation study in patients with stable heart failure. The study evaluated four doses (3 mg, 15 mg, 75 mg, and 225 mg) administered daily for 10 days.

Pharmacodynamic Effects

The primary endpoint was the change in sodium excretion. This compound demonstrated a significant increase in natriuresis compared to placebo, an effect that was sustained over the 10-day treatment period with minimal impact on potassium excretion (kaliuresis). Notably, adjusted creatinine clearance remained unchanged, indicating preservation of renal function.

| Parameter | Placebo | 3 mg | 15 mg | 75 mg | 225 mg |

| Change in Body Weight (kg) at Day 10 | +0.3 | N/A | -0.6 | -0.7 | -0.5 |

| Change in 24h Urine Sodium (mEq) - Day 1 | -2.8 | +31.8 | +19.3 | +38.7 | +58.8 |

| Change in 24h Urine Sodium (mEq) - Day 10 | +12.1 | +51.6 | +38.8 | +39.2 | +50.6 |

| Change in Creatinine Clearance (mL/min) | Unchanged | Unchanged | Unchanged | Unchanged | Unchanged |

| Data synthesized from Greenberg B, et al. J Am Coll Cardiol. 2007. |

Safety and Tolerability

This compound was reported to be well-tolerated across the dose range studied. The pharmacokinetic profile was consistent with once-daily dosing. Although it reached Phase III trials, this compound was ultimately not adopted for widespread medical use.

Experimental Protocols

Phase II Dose-Escalation Study (Greenberg et al., 2007)

This study provided the core clinical data on the oral formulation of this compound.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.

-

Patient Population: 50 patients with stable, symptomatic heart failure (NYHA class II-IV) and left ventricular systolic dysfunction (ejection fraction ≤40%), receiving standard therapy including diuretics and ACE inhibitors or ARBs.

-

Intervention: Patients were randomized to receive either placebo or one of four daily oral doses of this compound (3, 15, 75, or 225 mg) for 10 consecutive days.

-

Primary Endpoint: Change from baseline in 24-hour urinary sodium excretion.

-

Secondary Endpoints: Changes in body weight, potassium excretion, and adjusted creatinine clearance.

-

Methodology: 24-hour urine collections were performed at baseline and on days 1, 6, and 10 to measure sodium and potassium excretion. Blood samples were collected for pharmacokinetic analysis and to monitor renal function. Body weight was measured daily.

Experimental Workflow

The workflow for the Phase II clinical trial is outlined below.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for heart failure, specifically addressing the cardiorenal axis by antagonizing the adenosine A1 receptor. Clinical data confirm its ability to induce significant natriuresis without the deleterious effects on GFR and potassium balance often seen with loop diuretics. The logical relationship between its mechanism and clinical effects underscores the validity of this therapeutic target.

While this compound itself has not progressed to clinical use, the principle of selective adenosine A1 receptor antagonism remains a compelling strategy. Further research into this class of molecules could yield new therapies for managing fluid overload in heart failure, particularly in patients with concurrent renal insufficiency. The data from this compound studies provide a valuable foundation for the development of next-generation A1 antagonists.

References

The Effects of Tonapofylline on Glomerular Filtration Rate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonapofylline (BG9928) is a selective adenosine A1 receptor antagonist that has been investigated for its potential therapeutic effects in heart failure and its impact on renal function. This technical guide provides an in-depth analysis of the effects of this compound on the glomerular filtration rate (GFR). By competitively blocking adenosine A1 receptors in the kidney, this compound modulates the tubuloglomerular feedback mechanism, leading to afferent arteriole vasodilation and a potential for GFR preservation or improvement, particularly in disease states characterized by renal hypoperfusion. This paper synthesizes available data from preclinical and clinical studies, details experimental methodologies, and illustrates the core signaling pathways involved. While quantitative data from human clinical trials are limited in the public domain, qualitative evidence consistently suggests that this compound does not adversely affect GFR and may offer renoprotective effects.

Introduction

The glomerular filtration rate (GFR) is a critical measure of renal function. In various pathological conditions, most notably heart failure, a decline in GFR is a common and ominous sign associated with poor prognosis. The intricate regulation of GFR involves a variety of neurohormonal pathways, with the adenosine system playing a pivotal role. Adenosine, acting through its A1 receptor in the afferent arterioles of the glomerulus, is a key mediator of the tubuloglomerular feedback (TGF) mechanism, which can lead to vasoconstriction and a subsequent reduction in GFR.

This compound, a potent and selective adenosine A1 receptor antagonist, has been developed to counteract these effects. Its mechanism of action suggests a potential to uncouple the natriuretic and diuretic response from a decline in renal function, a common challenge with conventional diuretic therapies. This whitepaper will explore the theoretical and observed effects of this compound on GFR, providing a comprehensive resource for researchers and drug development professionals in the fields of cardiology and nephrology.

Mechanism of Action: Adenosine A1 Receptor Antagonism and GFR

The primary mechanism by which this compound influences GFR is through its interaction with the adenosine A1 receptors located on the smooth muscle cells of the afferent arterioles in the kidney.

2.1. The Tubuloglomerular Feedback (TGF) Pathway

Under normal physiological conditions, an increase in distal tubular sodium chloride (NaCl) concentration, sensed by the macula densa cells, triggers the release of adenosine. Adenosine then binds to A1 receptors on the adjacent afferent arteriole, causing vasoconstriction. This vasoconstriction reduces blood flow into the glomerulus, thereby decreasing the GFR and, consequently, the filtered load of NaCl, completing a negative feedback loop.

In pathological states such as heart failure, renal hypoperfusion can lead to an overactivation of this feedback mechanism, contributing to a persistent reduction in GFR.

2.2. This compound's Intervention

This compound, as a competitive antagonist, blocks the binding of adenosine to the A1 receptors. This action inhibits the adenosine-mediated vasoconstriction of the afferent arteriole. The result is a relative vasodilation, which can lead to an increase or preservation of renal blood flow and, consequently, stabilization or improvement of the GFR. This is particularly relevant in conditions of A1 receptor overstimulation.

Signaling Pathway of Adenosine A1 Receptor-Mediated Vasoconstriction

Caption: Adenosine A1 receptor signaling pathway leading to vasoconstriction.

Data on Glomerular Filtration Rate

Publicly available quantitative data from human clinical trials specifically detailing the changes in GFR with this compound treatment are limited. Several clinical trials have been conducted, but detailed GFR-related outcomes have not been consistently published, in some cases due to early trial termination. However, qualitative statements from published studies and abstracts provide a consistent picture.

Table 1: Summary of this compound's Effects on Renal Function from Clinical Studies

| Study / Population | Intervention | Key Finding on GFR/Creatinine Clearance | Source |

| Heart Failure Patients | Oral this compound (BG9928) for 10 days | "Adjusted creatinine clearance was unchanged over the 10 days." | Greenberg B, et al. (2007) |

| Heart Failure Patients | Single intravenous dose of this compound (BG9928) | "No changes in creatinine clearance... were observed." | Gottlieb SS, et al. (2010) |

| Subjects with Severe Renal Impairment | Single intravenous dose of this compound | "No change in renal function occurred after single dose..." | Li Z, et al. (2011) |

| Review Article | N/A | "this compound... may preserve glomerular filtration rate in patients with heart failure." | Ensor CR, et al. (2010) |

It is important to note that the absence of a negative impact on GFR, particularly in the context of increased diuresis and natriuresis, is a significant finding.

Experimental Protocols

Detailed experimental protocols from the key clinical trials are summarized below to provide context for the reported findings.

4.1. Study in Patients with Stable Heart Failure (Greenberg B, et al., 2007)

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Patient Population: 51 patients with stable, mild to moderate heart failure (NYHA class II or III) and a left ventricular ejection fraction of 40% or less.

-

Intervention: Patients were randomized to receive one of four oral doses of this compound (3 mg, 15 mg, 75 mg, or 225 mg) or a placebo once daily for 10 days.

-

Method of GFR Assessment: Adjusted creatinine clearance was calculated from 24-hour urine collections.

-

Primary Endpoint: Change in 24-hour urinary sodium excretion from baseline.

4.2. Study in Patients with Decompensated Heart Failure (Gottlieb SS, et al., 2010)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.

-

Patient Population: 33 patients hospitalized for decompensated heart failure.

-

Intervention: Patients received a single intravenous infusion of this compound (0.03, 0.3, 1.0, or 3.0 mg/kg) or placebo.

-

Method of GFR Assessment: Creatinine clearance was measured.

-

Primary Endpoint: Change in urinary sodium excretion over 8 hours.

4.3. Study in Subjects with Severe Renal Impairment (Li Z, et al., 2011)

-

Study Design: An open-label, single-dose, parallel-group study.

-

Patient Population: Subjects with severe renal impairment (creatinine clearance < 30 mL/min), elderly subjects with normal renal function for their age, and healthy matched control subjects.

-

Intervention: All subjects received a single 1 mg/kg intravenous dose of this compound.

-

Method of GFR Assessment: Renal function was assessed, although the specific GFR measurement technique is not detailed in the abstract.

-

Primary Endpoint: Pharmacokinetics and pharmacodynamics of this compound.

Experimental Workflow for a Typical this compound Clinical Trial

Caption: Generalized workflow of a this compound clinical trial.

Discussion and Future Directions

The available evidence, though lacking in detailed quantitative GFR data from large-scale human trials, strongly suggests that this compound's mechanism of action translates to a favorable renal safety profile. The consistent finding of unchanged creatinine clearance in the face of natriuresis and diuresis is a notable distinction from traditional diuretic therapies, which can often lead to a reduction in GFR.

The termination of some key clinical trials has left a gap in the understanding of this compound's full clinical potential and its long-term effects on GFR in various patient populations. Future research, should it be undertaken, would benefit from a focus on:

-

Large-scale, long-term clinical trials in patients with heart failure and renal impairment, with GFR as a primary or key secondary endpoint.

-

Direct measurement of GFR using gold-standard techniques (e.g., inulin or iohexol clearance) to complement creatinine-based estimations.

-

Investigation in other patient populations where renal hemodynamics are compromised, such as in cardiorenal syndrome or contrast-induced nephropathy.

Conclusion

This compound, through its selective antagonism of the adenosine A1 receptor, directly counteracts a key mechanism of GFR reduction in the kidney—the tubuloglomerular feedback-mediated vasoconstriction of the afferent arteriole. Preclinical rationale and the available clinical data from early-phase studies consistently indicate that this compound does not impair, and may indeed preserve, glomerular filtration rate, even while promoting significant natriuresis. While the lack of comprehensive quantitative GFR data from late-stage clinical trials is a limitation, the existing evidence positions this compound as a compound of significant interest for conditions where a decline in renal function is a major clinical concern. Further investigation is warranted to fully elucidate its potential in preserving renal function in at-risk patient populations.

Tonapofylline: A Technical Whitepaper on a Novel Xanthine Derivative and Selective Adenosine A1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tonapofylline (BG-9928) is a potent and selective xanthine derivative that functions as a competitive antagonist of the adenosine A1 receptor.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical and clinical data. The document details the signaling pathways modulated by this compound and provides a summary of key experimental protocols used in its evaluation. Quantitative data are presented in tabular format for ease of comparison, and complex biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. Developed initially for the treatment of heart failure, this compound's unique pharmacological profile, particularly its ability to promote diuresis and natriuresis while preserving the glomerular filtration rate, makes it a continued subject of scientific interest.[1][2]

Introduction to this compound

This compound is a member of the xanthine class of organic compounds, characterized by a purine derivative structure with ketone groups at the 2 and 6 positions of the purine moiety.[3] Its development was driven by the need for novel therapeutic agents for heart failure, a condition often exacerbated by renal insufficiency.[3] this compound's primary mechanism of action is the selective blockade of the adenosine A1 receptor, a G protein-coupled receptor that plays a crucial role in cardiorenal function.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value | Source |

| IUPAC Name | 3-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid | |

| Molecular Formula | C22H32N4O4 | |

| Molar Mass | 416.522 g·mol−1 | |

| CAS Number | 340021-17-2 | |

| Water Solubility | 0.118 mg/mL (Predicted) | |

| logP | 2.74 (Predicted) |

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily mediated through its high-affinity and selective antagonism of the adenosine A1 receptor.

Adenosine A1 Receptor Antagonism

This compound binds competitively to the adenosine A1 receptor, preventing the binding of endogenous adenosine. This antagonism is highly selective for the A1 subtype over other adenosine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A1 | Source |

| Human Adenosine A1 | 7.4 nM | - | |

| Human Adenosine A2A | > 6780 nM | 915-fold | |

| Human Adenosine A2B | ~89 nM | 12-fold |

Renal Mechanism of Action

In the kidney, adenosine A1 receptors are expressed in the afferent arterioles and the proximal tubules, where they play a key role in regulating renal hemodynamics and sodium reabsorption.

-

Afferent Arteriole Vasodilation: Activation of A1 receptors on the afferent arterioles causes vasoconstriction, leading to a decrease in the glomerular filtration rate (GFR). By blocking these receptors, this compound induces vasodilation of the afferent arterioles, thereby helping to maintain or improve GFR.

-

Inhibition of Sodium Reabsorption: In the proximal tubule, adenosine A1 receptor activation promotes the reabsorption of sodium and water. This compound's antagonism of these receptors inhibits this reabsorption, leading to increased sodium (natriuresis) and water (diuresis) excretion.

This dual mechanism of preserving GFR while promoting natriuresis and diuresis is a key feature of this compound's therapeutic potential in conditions like heart failure where renal function is often compromised.

Signaling Pathways

The antagonism of the adenosine A1 receptor by this compound interrupts key intracellular signaling cascades. The A1 receptor is coupled to inhibitory G proteins (Gi/Go).

Preclinical and Clinical Data

This compound has undergone extensive evaluation in both preclinical models and human clinical trials.

Preclinical Studies

In animal models, this compound has demonstrated efficacy in promoting diuresis and natriuresis and has shown protective effects against acute kidney injury.

| Study Type | Animal Model | Key Findings | Source |

| Acute Kidney Injury | Rat | This compound (1 mg/kg, p.o., b.i.d) produced sustained reductions in serum creatinine and blood urea nitrogen levels and attenuated kidney pathology scores. | |

| Diuresis | Rat | Administration of an A1 receptor antagonist was shown to increase urine output and sodium excretion. |

Clinical Studies

This compound reached Phase III clinical trials for the treatment of heart failure. While it showed reasonable efficacy and a good safety profile, it was not ultimately approved for medical use.

Pharmacokinetic Parameters in Healthy Human Subjects:

| Parameter | Value | Source |

| Bioavailability (oral) | 81.2% | |

| Time to Peak Concentration (Tmax) | Within 3 hours | |

| Terminal Half-life (t1/2) | 11.2 to 24.2 hours | |

| Volume of Distribution (Vd) | 756 mL/kg (IV) | |

| Total Clearance | 64.8 mL/h/kg (IV) |

Experimental Protocols

The following sections describe the general methodologies for key experiments used in the evaluation of this compound. These protocols are based on standard pharmacological assays and information from cited literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Objective: To quantify the interaction between this compound and the adenosine A1 receptor.

References

- 1. adenosine-type-1-receptors-role-in-proximal-tubule-na-reabsorption - Ask this paper | Bohrium [bohrium.com]

- 2. Effects of adenosine receptor antagonists on the responses to contrast media in the isolated rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine, type 1 receptors: role in proximal tubule Na+ reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tonapofylline in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for Tonapofylline (BG9928) in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of this selective adenosine A1 receptor antagonist.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound in various preclinical animal models.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Indication | Route of Administration | Dosage | Dosing Regimen | Key Findings |

| Rat (Sprague-Dawley) | Cisplatin-Induced Acute Kidney Injury | Oral (p.o.) | 1 mg/kg | Twice daily (b.i.d.) for 1 or 6 days | Attenuated increases in serum creatinine and BUN; improved kidney pathology scores.[1][2] |

Note: Limited publicly available data exists for this compound dosages in other preclinical species such as canines and non-human primates in the context of heart failure or cardiorenal syndrome. Researchers should perform dose-finding studies to determine optimal dosages for these models.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury in Rats

This protocol is based on studies evaluating the protective effects of this compound against nephrotoxicity.

Objective: To induce acute kidney injury (AKI) in rats using cisplatin to test the efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Cisplatin (injectable solution)

-

This compound (BG9928)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies

-

Kidney tissue collection supplies (for histology)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Induction of AKI:

-

Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5.5 mg/kg to induce AKI.[2] Other reported dose ranges for cisplatin-induced AKI in rats are 6-40 mg/kg via i.p. injection.

-

-

This compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer this compound orally (p.o.) via gavage at a dose of 1 mg/kg.

-

Begin treatment before or at the time of cisplatin administration and continue as per the study design (e.g., twice daily for a specified number of days).[2]

-

-

Monitoring and Sample Collection:

-

Monitor animal body weight and general health daily.

-

Collect blood samples at baseline and at specified time points after cisplatin administration (e.g., 48, 72, 96 hours) for measurement of serum creatinine and blood urea nitrogen (BUN).

-

At the end of the study, euthanize the animals and collect kidney tissues for histological examination.

-

Workflow for Cisplatin-Induced AKI Model:

References

Application Note: Protocol for Dissolving Tonapofylline for In Vitro Assays

Introduction

Tonapofylline (BG-9928) is a potent and selective antagonist of the adenosine A1 receptor.[1] As a xanthine derivative, it has been investigated for its potential therapeutic effects in conditions such as heart failure.[1][2][3] This document provides a recommended protocol for the dissolution of this compound for use in in vitro research applications. The protocol is based on the physicochemical properties of related xanthine compounds and general laboratory best practices, providing a starting point for researchers to develop their own specific experimental procedures.

Physicochemical Properties and Solubility

While specific solubility data for this compound is not widely published, information on the related xanthine compound, theophylline, can provide guidance. Xanthines are a class of purine derivatives that includes compounds like caffeine and theophylline.[2] Theophylline exhibits the highest solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is comparatively low. Based on this, a similar solubility profile is anticipated for this compound.

Table 1: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Notes |